Cas no 903471-05-6 (5-(3-Ethoxyphenyl)cyclohexane-1,3-dione)

5-(3-Ethoxyphenyl)cyclohexane-1,3-dione 化学的及び物理的性質
名前と識別子
-
- 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione
- 5-(3-ethoxyphenyl)cyclohexane-1,3-quinone
- 1,3-Cyclohexanedione, 5-(3-ethoxyphenyl)-
- CS-0321916
- ALBB-006892
- 903471-05-6
- LS-02486
- AKOS000266005
- STK407686
- MFCD08133413
- H24296
- SCHEMBL11826719
-
- MDL: MFCD08133413
- インチ: InChI=1S/C14H16O3/c1-2-17-14-5-3-4-10(8-14)11-6-12(15)9-13(16)7-11/h3-5,8,11H,2,6-7,9H2,1H3
- InChIKey: BOLYJWFYPQDADU-UHFFFAOYSA-N
- ほほえんだ: O=C1CC(CC(C2=CC=CC(OCC)=C2)C1)=O
計算された属性
- せいみつぶんしりょう: 232.109944368Da
- どういたいしつりょう: 232.109944368Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 282
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
5-(3-Ethoxyphenyl)cyclohexane-1,3-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E261675-250mg |
5-(3-Ethoxyphenyl)cyclohexane-1,3-dione |
903471-05-6 | 250mg |
$ 275.00 | 2022-06-05 | ||
TRC | E261675-500mg |
5-(3-Ethoxyphenyl)cyclohexane-1,3-dione |
903471-05-6 | 500mg |
$ 450.00 | 2022-06-05 | ||
TRC | E261675-1000mg |
5-(3-Ethoxyphenyl)cyclohexane-1,3-dione |
903471-05-6 | 1g |
$ 720.00 | 2022-06-05 | ||
Fluorochem | 068219-5g |
5-(3-Ethoxyphenyl)cyclohexane-1,3-dione |
903471-05-6 | 97% | 5g |
£1021.00 | 2022-03-01 | |
Fluorochem | 068219-10g |
5-(3-Ethoxyphenyl)cyclohexane-1,3-dione |
903471-05-6 | 97% | 10g |
£1633.00 | 2022-03-01 | |
A2B Chem LLC | AI94109-5g |
5-(3-Ethoxyphenyl)cyclohexane-1,3-dione |
903471-05-6 | >95% | 5g |
$995.00 | 2024-05-20 | |
A2B Chem LLC | AI94109-10g |
5-(3-Ethoxyphenyl)cyclohexane-1,3-dione |
903471-05-6 | >95% | 10g |
$1412.00 | 2024-05-20 | |
abcr | AB406258-1g |
5-(3-Ethoxyphenyl)cyclohexane-1,3-dione; . |
903471-05-6 | 1g |
€317.00 | 2024-07-23 | ||
abcr | AB406258-10g |
5-(3-Ethoxyphenyl)cyclohexane-1,3-dione; . |
903471-05-6 | 10g |
€1357.00 | 2024-07-23 | ||
A2B Chem LLC | AI94109-25g |
5-(3-Ethoxyphenyl)cyclohexane-1,3-dione |
903471-05-6 | >95% | 25g |
$2384.00 | 2024-05-20 |
5-(3-Ethoxyphenyl)cyclohexane-1,3-dione 関連文献
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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3. Book reviews
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4. Back matter
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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10. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
5-(3-Ethoxyphenyl)cyclohexane-1,3-dioneに関する追加情報
Introduction to 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione (CAS No. 903471-05-6)
5-(3-Ethoxyphenyl)cyclohexane-1,3-dione, identified by the Chemical Abstracts Service Number (CAS No.) 903471-05-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This bicyclic diketone exhibits a unique structural framework that has garnered interest due to its potential applications in medicinal chemistry and material science. The presence of both aromatic and aliphatic moieties in its structure imparts distinct chemical properties, making it a versatile intermediate for synthesizing more complex molecules.
The compound's molecular structure consists of a cyclohexane ring fused with a phenyl group substituted at the 3-position with an ethoxy group, and a diketone functional group at the 1 and 3 positions of the cyclohexane ring. This arrangement contributes to its reactivity and makes it a valuable candidate for further functionalization. The ethoxyphenyl moiety, in particular, is known for its ability to influence electronic and steric properties, which can be exploited in designing molecules with specific biological activities.
In recent years, there has been growing interest in exploring the pharmacological potential of 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione. Researchers have been investigating its derivatives as potential candidates for treating various diseases, including neurological disorders and inflammatory conditions. The diketone moiety is known to exhibit bioactivity in several biological pathways, making it an attractive scaffold for drug discovery.
One of the most compelling aspects of this compound is its role as a precursor in synthesizing more complex pharmacophores. The flexibility of the cyclohexane ring allows for conformational diversity, which can be leveraged to optimize binding interactions with biological targets. Additionally, the aromatic ring system provides opportunities for electronic modulation through substituent effects, further enhancing the compound's utility in medicinal chemistry.
Recent studies have highlighted the compound's potential in modulating enzyme activity. For instance, derivatives of 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione have been shown to interact with enzymes involved in inflammatory pathways, suggesting their therapeutic relevance. The ethoxyphenyl group plays a crucial role in these interactions by influencing both hydrophobicity and electronic distribution around the binding site.
The synthesis of 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione has also been optimized to improve yield and purity. Advances in synthetic methodologies have enabled researchers to access this compound more efficiently, facilitating further exploration of its biological activities. Techniques such as asymmetric synthesis have been employed to enhance enantioselectivity, which is critical for developing enantiomerically pure drugs with improved efficacy and reduced side effects.
In addition to its pharmaceutical applications, 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione has shown promise in material science. Its unique structural features make it suitable for designing novel materials with enhanced properties. For example, derivatives of this compound have been investigated as potential ligands in catalysis and as building blocks for organic electronic materials.
The future prospects of 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione are promising, with ongoing research focusing on expanding its chemical space through library synthesis and high-throughput screening. These efforts aim to uncover new bioactivities and applications that could revolutionize drug discovery and material science. As our understanding of molecular interactions deepens, compounds like 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione are poised to play a pivotal role in addressing some of the most pressing challenges in medicine and technology.
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